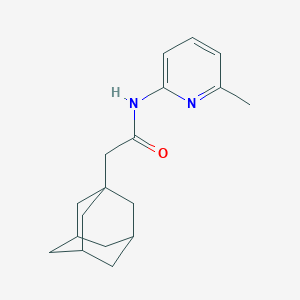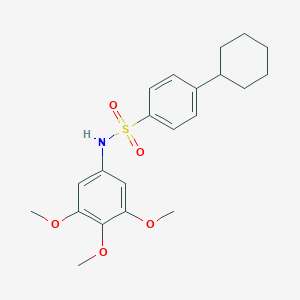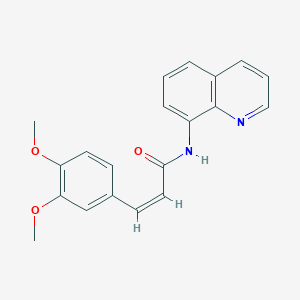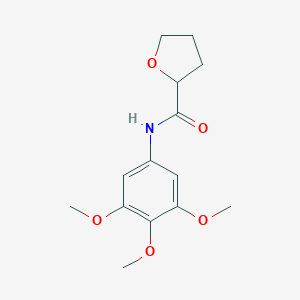
N-(3,4,5-trimethoxyphenyl)oxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4,5-trimethoxyphenyl)oxolane-2-carboxamide: is a chemical compound with the molecular formula C14H19NO5 and a molecular weight of 281.30436 g/mol . This compound is characterized by the presence of a tetrahydrofuran ring and a trimethoxyphenyl group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4,5-trimethoxyphenyl)oxolane-2-carboxamide typically involves the reaction of 3,4,5-trimethoxyaniline with tetrahydrofuran-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3,4,5-trimethoxyphenyl)oxolane-2-carboxamide can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: N-(3,4,5-trimethoxyphenyl)oxolane-2-carboxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in further chemical reactions .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions and receptor binding studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features make it a candidate for the development of therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its derivatives may find applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of N-(3,4,5-trimethoxyphenyl)oxolane-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trimethoxyphenyl group is known to interact with hydrophobic pockets in proteins, while the tetrahydrofuran ring can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
3,4,5-trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group but differ in the attached functional groups.
Tetrahydrofuran derivatives: Compounds with a tetrahydrofuran ring but different substituents.
Uniqueness: N-(3,4,5-trimethoxyphenyl)oxolane-2-carboxamide is unique due to the combination of the trimethoxyphenyl group and the tetrahydrofuran ring. This dual functionality allows for diverse chemical reactivity and biological interactions, making it a versatile compound in various fields of research .
Properties
Molecular Formula |
C14H19NO5 |
|---|---|
Molecular Weight |
281.3g/mol |
IUPAC Name |
N-(3,4,5-trimethoxyphenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C14H19NO5/c1-17-11-7-9(8-12(18-2)13(11)19-3)15-14(16)10-5-4-6-20-10/h7-8,10H,4-6H2,1-3H3,(H,15,16) |
InChI Key |
CKXZUDDMNQOYGO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2CCCO2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


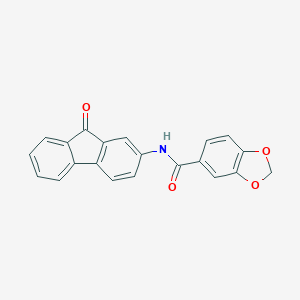
![1-benzyl-4-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}piperazine](/img/structure/B496727.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B496728.png)
![N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B496729.png)
![N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE](/img/structure/B496730.png)
![N-[4-(1-benzofuran-2-yl)phenyl]furan-2-carboxamide](/img/structure/B496734.png)
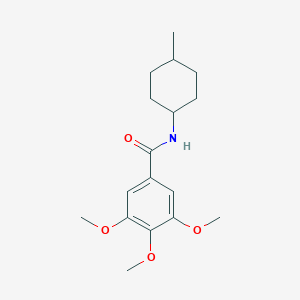
![1-{[4-(acetylamino)phenyl]sulfonyl}-N-(3,4-dimethoxyphenyl)prolinamide](/img/structure/B496736.png)
![2-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-N-(2-PHENYLETHYL)BENZAMIDE](/img/structure/B496737.png)
![N-[2-(2,6-DIMETHYLPHENOXY)ETHYL]-2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDE](/img/structure/B496738.png)
![2-acetamido-3-(1H-indol-3-yl)-N-[2-(4-methoxyphenoxy)ethyl]propanamide](/img/structure/B496739.png)
